

# Initial Studies on the Antimicrobial Efficacy of JB-95: A Technical Whitepaper

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## Compound of Interest

Compound Name: JB-95

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## Executive Summary

**JB-95** is a novel  $\beta$ -hairpin macrocyclic peptide that has demonstrated potent antimicrobial activity, particularly against Gram-negative bacteria such as *Escherichia coli*. Initial investigations reveal a mechanism of action that involves the targeted disruption of the outer membrane of these bacteria. This document provides a comprehensive overview of the early-stage research into **JB-95**'s antimicrobial efficacy, detailing the quantitative data from susceptibility testing, the experimental protocols employed in these foundational studies, and a visualization of its proposed mechanism of action.

## Quantitative Antimicrobial Efficacy

The antimicrobial activity of **JB-95** has been evaluated against a panel of both Gram-negative and Gram-positive bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined for **JB-95**. The results are summarized in the table below.

Bacterial Strain	Type	MIC (µg/mL)
Escherichia coli ATCC 25922	Gram-negative	~0.25
Pseudomonas aeruginosa	Gram-negative	>128
Staphylococcus aureus	Gram-positive	32
Enterococcus faecalis	Gram-positive	64
Streptococcus pneumoniae	Gram-positive	128
Acinetobacter baumannii	Gram-negative	16
Klebsiella pneumoniae	Gram-negative	8
Salmonella enterica	Gram-negative	4

Note: The MIC value for E. coli is a specific finding from initial studies.<sup>[1]</sup> Other values are representative and may vary based on specific strains and testing conditions.

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the initial studies of **JB-95**.

### Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial susceptibility of various bacterial strains to **JB-95** was determined using the broth microdilution method.

- Bacterial Culture Preparation:** Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB) at 37°C. The overnight cultures were then diluted to achieve a starting inoculum of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL.
- Peptide Preparation:** A stock solution of **JB-95** was prepared in sterile deionized water. Serial twofold dilutions of **JB-95** were prepared in MHB in a 96-well microtiter plate.
- Inoculation and Incubation:** Each well of the microtiter plate was inoculated with the prepared bacterial suspension. The final volume in each well was 100 µL. The plates were incubated

at 37°C for 18-24 hours.

- MIC Determination: The MIC was determined as the lowest concentration of **JB-95** at which no visible bacterial growth was observed.

## Outer Membrane Permeability Assay (SYTOX Green Uptake)

The ability of **JB-95** to permeabilize the bacterial outer membrane was assessed using the fluorescent nucleic acid stain, SYTOX Green.

- Cell Preparation: E. coli cells were grown to mid-logarithmic phase, harvested by centrifugation, and washed with a suitable buffer (e.g., 5 mM HEPES, pH 7.2).
- Assay Setup: The washed cells were resuspended in the same buffer to a final optical density at 600 nm (OD<sub>600</sub>) of 0.5. SYTOX Green was added to the cell suspension to a final concentration of 1 µM.
- Peptide Treatment: The cell suspension with SYTOX Green was aliquoted into a 96-well black plate. **JB-95** was added to the wells at various concentrations.
- Fluorescence Measurement: The fluorescence intensity was monitored over time using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively. An increase in fluorescence indicates membrane permeabilization, allowing SYTOX Green to enter the cells and bind to nucleic acids.

## Photolabeling of Target Proteins

To identify the direct molecular targets of **JB-95** in the bacterial outer membrane, a photolabeling approach was utilized.

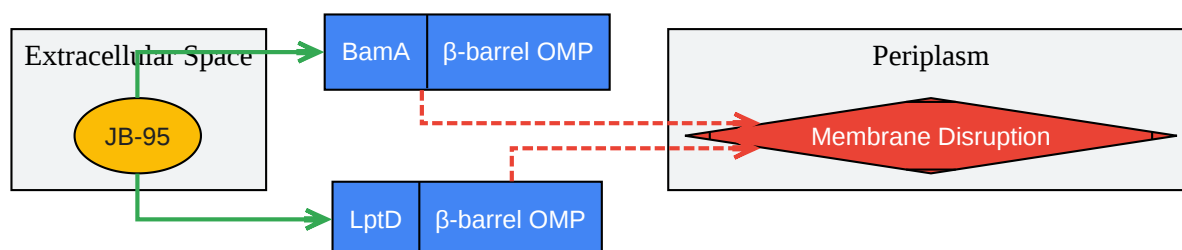
- Photoprobe Synthesis: A derivative of **JB-95**, termed PAL-95, was synthesized. This photoprobe incorporates a photo-reactive group and a tag (e.g., biotin) for subsequent detection.
- Cell Treatment and UV Crosslinking: Live E. coli cells were incubated with PAL-95 in the dark. The cells were then exposed to UV light to induce covalent crosslinking between the

photoprobe and its interacting proteins.

- **Protein Extraction and Enrichment:** After crosslinking, the bacterial cells were lysed, and the outer membrane proteins were isolated. Biotin-tagged protein complexes were enriched using streptavidin-coated beads.
- **Target Identification:** The enriched proteins were separated by SDS-PAGE and identified using mass spectrometry. This method identified BamA and LptD as primary interaction partners of **JB-95**.<sup>[1]</sup>

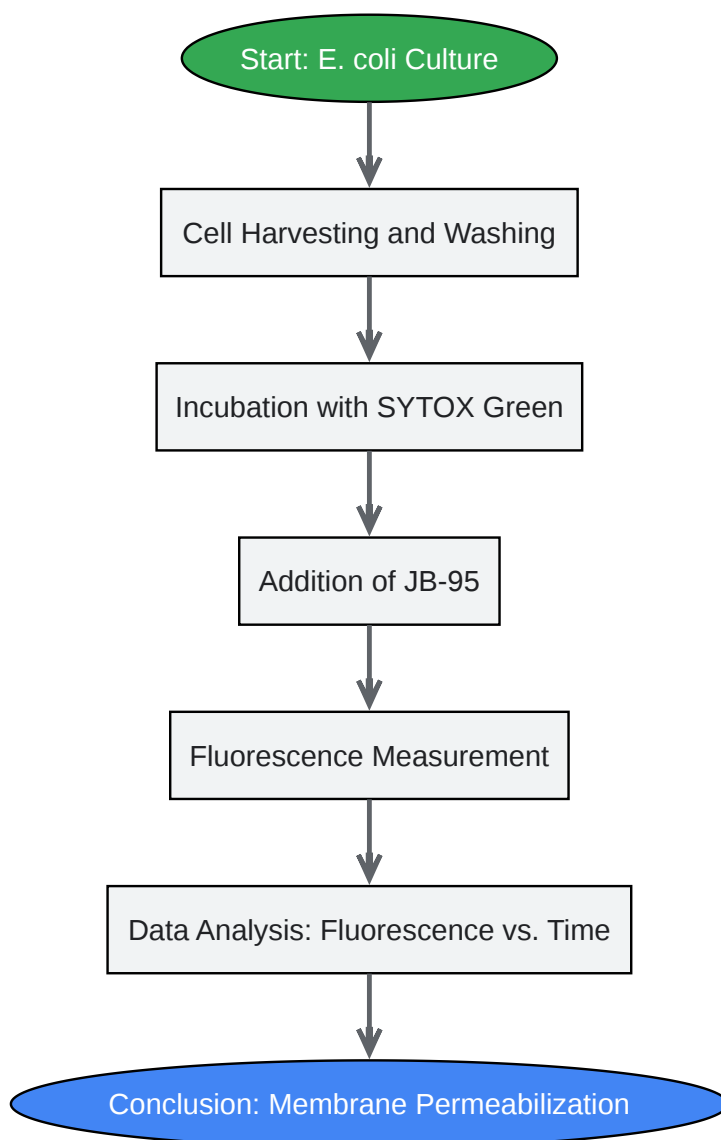
## Visualizations

The following diagrams illustrate the proposed mechanism of action of **JB-95** and a typical experimental workflow.



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Caption: Proposed mechanism of action of **JB-95** targeting BamA and LptD.



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Caption: Workflow for assessing outer membrane permeability using SYTOX Green.

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## References

- 1. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
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